2-Bromo-1-ethyl-3-fluorobenzene

Description

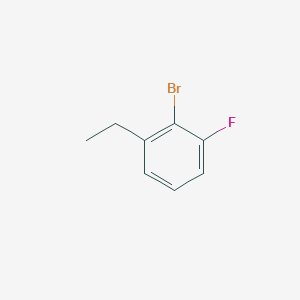

2-Bromo-1-ethyl-3-fluorobenzene (CAS 1369889-90-6) is a halogenated aromatic compound with the molecular formula C₈H₈BrF and a molecular weight of 203.05 g/mol . Its structure features an ethyl group at position 1, a bromine atom at position 2, and a fluorine atom at position 3 on the benzene ring. This compound is cataloged by American Elements as a life science intermediate, available in high-purity grades (up to 99.999%) for specialized applications, likely in pharmaceuticals or agrochemical synthesis .

Properties

IUPAC Name |

2-bromo-1-ethyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCVKNZKNATPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369889-90-6 | |

| Record name | 2-bromo-1-ethyl-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-ethyl-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethyl-3-fluorobenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-ethyl-3-fluorobenzene can undergo various chemical reactions, including:

Nucleophilic Aromatic Substitution: The bromine atom can be replaced by a nucleophile in the presence of a strong base.

Electrophilic Aromatic Substitution: The ethyl and fluorine substituents can direct further substitution reactions to the ortho and para positions relative to the ethyl group.

Common Reagents and Conditions:

-

Nucleophilic Aromatic Substitution:

- Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

- Conditions: Elevated temperature, polar aprotic solvent

- Major Products: Substituted benzene derivatives

-

Electrophilic Aromatic Substitution:

- Reagents: Sulfuric acid (H2SO4), nitric acid (HNO3), bromine (Br2)

- Conditions: Room temperature to reflux, depending on the reaction

- Major Products: Nitro, sulfonic acid, or further brominated derivatives

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

2-Bromo-1-ethyl-3-fluorobenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various reactions, including:

- Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), typically under elevated temperatures and polar aprotic solvents.

- Electrophilic Aromatic Substitution: The compound can react with electrophiles due to the directing effects of the ethyl and fluorine substituents, allowing for further functionalization of the benzene ring.

Biological Research

Potential Biological Activity:

Research has indicated that this compound may exhibit biological activity, warranting investigation into its interactions with various biomolecules. Studies are ongoing to explore its potential roles in medicinal chemistry, particularly concerning its efficacy as a pharmaceutical agent.

Pharmaceutical Development

Drug Discovery:

The compound is being explored for its potential use in drug discovery. Its unique structural features may contribute to the development of novel therapeutic agents targeting specific biological pathways. The presence of both bromine and fluorine atoms enhances its reactivity profile, which is advantageous in medicinal chemistry.

Industrial Applications

Specialty Chemicals Production:

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows it to be used as a building block for various chemical syntheses, contributing to the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethyl-3-fluorobenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key properties of 2-bromo-1-ethyl-3-fluorobenzene with analogous halogenated benzene derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₈H₈BrF | 203.05 | 1369889-90-6 | 1-Ethyl, 2-Bromo, 3-Fluoro |

| 1-Bromo-3-chloro-5-fluorobenzene | C₆H₃BrClF | 209.45 | 33863-76-2 | 1-Bromo, 3-Chloro, 5-Fluoro |

| 2-Bromo-3-chloro-4-fluoro-1-methylbenzene | C₇H₅BrClF | 223.47* | 1783823-53-9 | 1-Methyl, 2-Bromo, 3-Chloro, 4-Fluoro |

| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | C₇H₅BrFNO₃ | 258.03* | 1224629-07-5 | 2-Methoxy, 4-Nitro, 1-Bromo, 3-Fluoro |

*Calculated based on molecular formula.

Key Observations :

- Molecular Weight : Compounds with additional halogen atoms (e.g., 1-Bromo-3-chloro-5-fluorobenzene) or functional groups (e.g., nitro in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) exhibit higher molecular weights, which correlate with increased density and boiling points .

- Polarity: The nitro group in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene enhances polarity, making it more reactive in electrophilic aromatic substitution compared to non-nitro analogs .

Biological Activity

2-Bromo-1-ethyl-3-fluorobenzene is an aromatic compound that has gained attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C8H8BrF

- Molecular Weight : Approximately 201.05 g/mol

- Structural Features : The compound contains a bromine atom, an ethyl group, and a fluorine atom attached to a benzene ring, which contributes to its reactivity and interaction with biological targets.

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The presence of the bromine and fluorine substituents enhances the compound's electrophilicity, allowing it to participate in various chemical reactions.

Key Reagents and Conditions:

- Reagents : Sulfuric acid (H2SO4), nitric acid (HNO3), bromine (Br2)

- Conditions : Room temperature to reflux, depending on the reaction specifics

The mechanism of action involves the formation of reactive intermediates that can interact with various biomolecules, potentially leading to significant biological effects .

Biological Activity

Recent studies have indicated that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer applications. The halogenated structure allows for enhanced binding affinity to biological targets, which is crucial for its efficacy as a pharmaceutical agent.

Antimicrobial Activity

Research has shown that compounds with similar structural features often possess antimicrobial properties. For instance, the sulfonamide derivatives related to this compound have been documented as competitive inhibitors of bacterial enzymes, disrupting metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound has also been explored for its potential in cancer treatment. Its ability to inhibit specific kinases involved in cancer cell proliferation has made it a candidate for further investigation. The interactions at the molecular level are often studied through molecular docking simulations to predict binding affinities and mechanisms .

Case Studies

Several studies have focused on the biological activity of halogenated aromatic compounds similar to this compound:

-

Study on Antimicrobial Properties :

- Researchers evaluated a series of halogenated benzene derivatives for their ability to inhibit bacterial growth.

- Results indicated that compounds with bromine and fluorine substituents showed enhanced activity against gram-positive bacteria.

-

Anticancer Activity Assessment :

- A study investigated the effects of various halogenated compounds on c-MET kinase inhibition.

- The findings suggested that modifications to the aromatic ring could significantly improve binding affinity and selectivity towards cancer cell lines.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-N-ethyl-3-fluorobenzene | Similar structure but different positions | Notable antimicrobial properties |

| N-Fluorobenzenesulfonimide | Utilized for direct fluorination | Primarily in synthetic applications |

| (1-Bromo-2,2,2-trifluoroethyl)benzene | Contains trifluoromethyl group | Exhibits different chemical properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.